1-(1-Methyl-1h-imidazol-2-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a nitrile group and a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with cyclopropanecarbonitrile in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce primary amines .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and contribute to the compound’s effects .
Comparison with Similar Compounds
1-Methylimidazole: Shares the imidazole core but lacks the cyclopropane and nitrile groups.
Cyclopropanecarbonitrile: Contains the cyclopropane and nitrile groups but lacks the imidazole moiety.
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring, nitrile group, and imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-5-4-10-7(11)8(6-9)2-3-8/h4-5H,2-3H2,1H3 |
InChI Key |
UBUSVTCCDRXPBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2(CC2)C#N |
Origin of Product |
United States |
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